(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Overview
Description
®-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is an organic compound with the molecular formula C13H18BrNO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Scientific Research Applications
®-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
The compound, being a brominated aromatic compound, may undergo reactions similar to other aryl halides. For instance, it might undergo nucleophilic aromatic substitution via a benzyne intermediate . The compound could also participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atom could be replaced by a nucleophile or an electrophile, respectively .
Biochemical Pathways
Based on its structure, it might be involved in reactions at the benzylic position . This could potentially affect various biochemical pathways depending on the specific targets of the compound.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Based on its potential mode of action, it could lead to the modification of target molecules, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the rate of nucleophilic aromatic substitution reactions could be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate typically involves the reaction of ®-1-(2-bromophenyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
Substitution: Products include ®-tert-Butyl (1-(2-hydroxyphenyl)ethyl)carbamate, ®-tert-Butyl (1-(2-aminophenyl)ethyl)carbamate, and ®-tert-Butyl (1-(2-mercaptophenyl)ethyl)carbamate.
Oxidation: Products include ®-tert-Butyl (1-(2-bromophenyl)acetone) and ®-tert-Butyl (1-(2-bromophenyl)acetic acid).
Reduction: The major product is ®-tert-Butyl (1-phenylethyl)carbamate.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl (1-(2-chlorophenyl)ethyl)carbamate
- ®-tert-Butyl (1-(2-fluorophenyl)ethyl)carbamate
- ®-tert-Butyl (1-(2-iodophenyl)ethyl)carbamate
Uniqueness
®-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(2-bromophenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWPYMNQJCFTE-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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